molecular formula C12H13ClN2OS B2929221 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide CAS No. 731001-91-5

2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide

Cat. No. B2929221
CAS RN: 731001-91-5
M. Wt: 268.76
InChI Key: ZDIFNNHLAFCJRG-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide” is a chlorinated organic compound with a molecular weight of 268.77 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide” is 1S/C12H13ClN2OS/c1-3-9-5-10(17-7-14)4-8(2)12(9)15-11(16)6-13/h4-5H,3,6H2,1-2H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide” is a powder at room temperature .

Scientific Research Applications

Metabolism and Environmental Impact

  • Chloroacetamide herbicides, including those structurally similar to the compound , are metabolized in liver microsomes of both rats and humans, indicating species-specific pathways involving cytochrome P450 isoforms CYP3A4 and CYP2B6. This metabolism is crucial for understanding the environmental and health-related impacts of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemical Synthesis and Radiosynthesis

  • The chemical synthesis techniques for chloroacetamide herbicides have been developed, showcasing methods to obtain high specific activity compounds for further studies on their metabolism and mode of action. This includes the synthesis of acetochlor, a closely related compound, highlighting the importance of such methods in understanding the environmental fate and biological interactions of these herbicides (Latli & Casida, 1995).

Molecular Structure and Polarity

  • Studies on the conformation, polarity, and molecular structure of chloroacetamide compounds reveal the existence of preferred conformers and provide insights into their chemical behavior, which is essential for the design of more effective and environmentally safe herbicides (Ishmaeva et al., 2015).

Soil Interaction and Herbicidal Activity

  • Research on the interaction of chloroacetamide herbicides with soil and their activity as affected by various agricultural practices helps in understanding their efficacy and environmental impact. This includes studies on the effects of wheat straw and irrigation on the reception and activity of these herbicides, which are critical for optimizing their use in agriculture (Banks & Robinson, 1986).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[4-[(2-chloroacetyl)amino]-3-ethyl-5-methylphenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-3-9-5-10(17-7-14)4-8(2)12(9)15-11(16)6-13/h4-5H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIFNNHLAFCJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)SC#N)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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